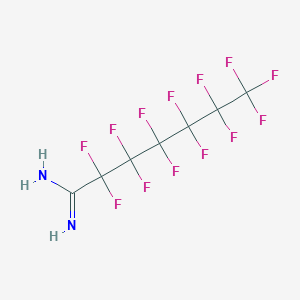

Perfluoroheptanamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13N2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H3,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGWGAKEPDIGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F13N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895523 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25264-81-7 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluoroheptanamidine

Precursor-Based Synthetic Routes

The most well-documented route relies on a series of transformations of precursors derived from perfluoroheptanoic acid. This multi-step synthesis involves esterification, amidation, dehydration, and finally, ammonolysis.

The journey from the stable perfluoroheptanoic acid to the reactive amidine requires the activation of the carboxyl group, typically by converting it into more reactive intermediates like esters and amides.

The initial step involves the conversion of perfluoroheptanoic acid into its methyl ester, methyl perfluoroheptanoate. A common laboratory method involves reacting perfluoroheptanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The mixture is heated to reflux for several hours. google.com Following the reaction, the mixture is cooled and poured into cold water, leading to the separation of the organic phase containing the desired ester. google.com The crude product is then washed to neutrality and dried. google.com Distillation of the crude material yields pure methyl perfluoroheptanoate. google.com One documented synthesis reported a yield of 87% for this esterification step. google.com

Table 1: Esterification of Perfluoroheptanoic Acid

| Reactants | Catalyst | Conditions | Yield | Reference |

| Perfluoroheptanoic Acid, Methanol | Concentrated Sulfuric Acid | Reflux for 4 hours | 87% | google.com |

The subsequent step is the conversion of methyl perfluoroheptanoate into perfluoroheptanoic acid amide. This is achieved by reacting the ester with ammonia (B1221849). google.com In a typical procedure, a stream of ammonia gas is passed through a solution of methyl perfluoroheptanoate in a suitable solvent like tetrahydrofuran. google.com The reaction progress leads to the formation of the amide.

The formation of the nitrile is a critical step, accomplished through the dehydration of perfluoroheptanoic acid amide. This transformation is typically carried out using a potent dehydrating agent, such as phosphorus pentoxide (P₂O₅). google.com The amide is mixed thoroughly with P₂O₅ and heated to a high temperature (e.g., 250°C), causing the nitrile product to distill directly from the reaction mixture. google.com The crude perfluoroheptanenitrile (B1586472) is then purified by fractional distillation over a small amount of P₂O₅, affording the pure product in good yield. google.com A reported yield for this dehydration process is 80%. google.com

Table 2: Dehydration of Perfluoroheptanoic Acid Amide

| Reactant | Dehydrating Agent | Conditions | Product | Yield | Reference |

| Perfluoroheptanoic Acid Amide | P₂O₅ | Heated to 250°C | Perfluoroheptanenitrile | 80% | google.com |

The final step in this precursor-based route is the formation of perfluoroheptanamidine through the ammonolysis of perfluoroheptanenitrile. google.com Ammonolysis refers to a reaction with ammonia that results in the cleavage of a chemical bond. wikipedia.org For this specific transformation, ammonia is typically condensed into a reaction flask at low temperatures (e.g., using a dry ice/ethanol bath). google.com The perfluoroheptanenitrile is then added to the liquid ammonia. The reaction mixture is stirred, allowing for the nucleophilic attack of ammonia on the carbon atom of the nitrile group, which ultimately leads to the formation of this compound. google.comwikipedia.org

Synthesis from Perfluoroheptanoic Acid Derivatives

Amidation of Methyl Perfluoroheptanoate to Perfluoroheptanoic Acid Amide

Novel Approaches and Sustainable Synthesis Strategies

While the precursor-based route is established, the field of chemistry is continually seeking more sustainable and efficient synthetic methods. mdpi.comchemrxiv.org For the synthesis of this compound and related compounds, novel approaches focus on reducing waste, minimizing energy consumption, and using greener reagents.

One area of development is in the amidation step. Traditional methods can be harsh, but new silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) are being explored as effective, inexpensive, and safer alternatives for the direct amidation of carboxylic acids. chemistryviews.orgnih.gov Such reagents could potentially offer a more sustainable route to perfluoroheptanoic acid amide from perfluoroheptanoic acid, bypassing the need for the ester intermediate.

Mechanistic Studies of Reactions Involving Perfluoroheptanamidine

Reaction Mechanisms in Perfluoroheptanamidine Formation

The synthesis of this compound is a significant area of study, with a focus on understanding the underlying reaction mechanisms.

The formation of amidines from nitriles generally proceeds through a nucleophilic addition mechanism. In the case of this compound, the process begins with the attack of a nucleophile, typically ammonia (B1221849), on the electrophilic carbon atom of the nitrile group (-C≡N) in a perfluorinated nitrile precursor. The high electronegativity of the fluorine atoms in the perfluoroalkyl chain significantly influences the reactivity of the nitrile group.

The general mechanism for nucleophilic addition to nitriles involves the nucleophile attacking the carbon of the nitrile, which breaks the pi bond and pushes electron density onto the nitrogen atom. organicmystery.commedlifemastery.com This results in the formation of an intermediate imine anion, which is then protonated to yield the amidine. The polarity of the carbon-nitrogen triple bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, makes the carbon atom susceptible to nucleophilic attack. organicmystery.com

The reaction can be catalyzed by acids or bases. In the context of this compound synthesis, the specific reaction conditions, including the choice of solvent and catalyst, play a crucial role in determining the reaction rate and yield.

Kinetic studies are essential for understanding the rate and mechanism of the ammonolysis of perfluoronitriles to form this compound. These studies typically involve monitoring the concentration of reactants and products over time under various conditions, such as temperature, pressure, and catalyst concentration. mdpi.comrsc.org The data obtained from these studies can be used to derive rate laws and propose a detailed reaction mechanism. mdpi.com

For instance, the rate of ammonolysis of esters in liquid ammonia has been studied, and it was found that the reaction can be catalyzed. core.ac.uk While this is not a direct study of this compound formation, it provides a relevant framework for understanding similar nucleophilic substitution reactions in liquid ammonia. The kinetics of such reactions can be complex and may not follow simple second-order rate laws, suggesting multi-step mechanisms. nih.gov

The following table summarizes hypothetical kinetic data for the ammonolysis of a perfluoronitrile to illustrate the type of information gathered in such studies.

Table 1: Hypothetical Kinetic Data for Perfluoronitrile Ammonolysis

| Experiment | Initial [Perfluoronitrile] (M) | Initial [NH3] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

This table is for illustrative purposes and does not represent actual experimental data.

Detailed Nucleophilic Addition Pathways to Nitriles

Curing Mechanisms in Perfluoroelastomers Facilitated by this compound

This compound plays a vital role as a curative in perfluoroelastomers (FFKMs). google.com These elastomers are known for their exceptional thermal and chemical resistance, which is imparted by the stable three-dimensional network formed during the curing process. dupont.com

This compound acts as a monoamidine curative, reacting with cure site monomers (CSMs) present in the perfluoroelastomer polymer chains. google.com A common type of CSM used in FFKMs contains nitrile groups. dupont.com3m.com The amidine group of this compound can react with these nitrile groups to form thermally stable triazine cross-links. dupont.com This reaction involves the cyclotrimerization of the nitrile groups, facilitated by the amidine.

The resulting triazine rings create a robust, three-dimensional network structure that gives the perfluoroelastomer its desirable rubber-like properties, including high-temperature stability and chemical inertness. dupont.com

This compound can also function as a co-curative or a cure accelerator in conjunction with other curing agents. google.com For example, it can be used with other amidine-based curatives or with different classes of curatives to achieve specific properties in the final elastomer.

When used as a cure accelerator, this compound can increase the rate of the curing reaction, allowing for shorter processing times. The mechanism of acceleration may involve the formation of more reactive intermediates or catalysis of the primary curing reaction. The specific interactions between this compound and other curatives are a subject of ongoing research to optimize the curing process and the final properties of the perfluoroelastomer.

The cross-linking chemistry in perfluoroelastomers cured with this compound is centered around the formation of triazine rings from the nitrile-containing cure site monomers. dupont.com The structure of the resulting polymer network is critical to the material's performance.

The process of network formation can be visualized as the linking of individual polymer chains at the sites of the CSMs. The density of these cross-links, which is influenced by the concentration of both the CSM and the curative, determines the mechanical properties of the elastomer, such as its modulus and elongation at break. science.gov

Advanced analytical techniques are employed to study the cross-linked network, providing insights into the structure-property relationships of the cured perfluoroelastomer. science.gov Understanding this chemistry allows for the tailoring of perfluoroelastomer properties for specific demanding applications. google.com.na

Investigation of Co-Curative and Cure Accelerator Mechanisms

Characterization of Reactive Intermediates and Transition States

Detailed mechanistic studies specifically elucidating the reactive intermediates and transition states for reactions involving this compound are not extensively documented in peer-reviewed literature. However, by drawing parallels with related fluorinated compounds and general principles of organic reaction mechanisms, a scientifically grounded projection of these transient species can be established. The characterization of such species predominantly relies on a synergy between experimental trapping or spectroscopic observation and, more commonly, sophisticated computational chemistry methods. pitt.edursc.org

Plausible Reactive Intermediates

Reactions involving amidines, including perfluorinated analogues, typically proceed through several key types of reactive intermediates depending on the specific transformation (e.g., synthesis, hydrolysis, or cycloaddition).

Nitrilium Ions: In syntheses starting from nitriles, the formation of a nitrilium ion intermediate is a common pathway. For instance, the N-trifluoromethylation of nitriles has been shown to proceed via N-CF3 nitrilium ions, which are then attacked by nucleophiles. organic-chemistry.org By analogy, the synthesis of this compound could involve a related perfluoroalkylated nitrilium ion, a highly electrophilic species poised for nucleophilic attack.

Imidoyl Halides: Under certain conditions, particularly those involving halide reagents, imidoyl halides can be generated as key intermediates. For example, the reaction of oximes with sulfur-fluoride reagents can produce imidoyl fluorides in situ. researchgate.net These intermediates are valuable precursors for synthesizing amidines upon reaction with amines. researchgate.net

Tetrahedral Intermediates: During nucleophilic attack on the carbon atom of the amidine functionality, such as in hydrolysis, a tetrahedral intermediate is expected. In the acid-catalyzed hydrolysis of related functional groups, a protonated intermediate is attacked by water to form a high-energy pentacovalent-like species. copernicus.orgrutgers.edu For this compound, the strong electron-withdrawing nature of the perfluoroheptyl group would significantly influence the stability and breakdown of this tetrahedral intermediate.

Characterization of Transition States

Transition states represent the highest energy point along a reaction coordinate, having lifetimes on the order of a single bond vibration (femtoseconds), making their direct observation exceptionally challenging. nih.gov Consequently, their structures and energies are primarily characterized using computational methods like Density Functional Theory (DFT) and post-Hartree-Fock methods. pitt.edunumberanalytics.com These calculations allow for the localization of transition state structures, which are confirmed by the presence of a single imaginary frequency in the vibrational analysis. faccts.de

For a reaction such as the hydrolysis of this compound, computational modeling would identify the transition state for the nucleophilic attack of water on the protonated amidine. The geometry of this transition state would reveal the lengths of the partially formed (water-carbon) and partially broken (carbon-nitrogen) bonds.

Illustrative Computational Data for a Model Amidine Hydrolysis

While specific data for this compound is unavailable, the following table provides a hypothetical set of calculated parameters for the transition state (TS) of a model amidine hydrolysis reaction, based on typical values seen in computational studies of similar reactions. rutgers.edunih.gov This illustrates the type of data generated from such mechanistic investigations.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Free Energy (ΔG, kcal/mol) | 0.0 | +22.5 | -5.8 |

| Key Bond Distances (Å) | |||

| C-N (Amine) | 1.34 | 1.55 | 2.98 (dissociated) |

| C-O (Nucleophile) | 3.10 (approaching) | 1.85 | 1.42 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

| Table 1: Hypothetical DFT-calculated parameters for a model amidine hydrolysis transition state. Data is illustrative and not specific to this compound. |

The transition state is characterized by elongated C-N bonds and a partially formed C-O bond, consistent with a late transition state for this step. The calculated free energy of activation (ΔG‡) of +22.5 kcal/mol provides a quantitative measure of the reaction barrier, while the single imaginary frequency confirms the structure as a true saddle point on the potential energy surface. faccts.de Such computational approaches are indispensable for mapping the complete reaction pathway and understanding the factors that control reaction rates and outcomes. pitt.edursc.org

Derivative Synthesis and Structure Reactivity Relationships

Synthesis of Perfluoroimidoylamidine Derivatives

The synthesis of derivatives based on the perfluoroheptanamidine scaffold can be approached through various strategies, including the formation of bisamidines and the construction of complex molecular architectures with high regio- and stereoselectivity.

The synthesis of bisamidines, compounds containing two amidine groups, can be achieved through the reaction of dinitriles with amines. In the context of perfluorinated compounds, the reaction of a perfluorinated dinitrile with an appropriate amine in the presence of a suitable catalyst can yield bisamidines. While specific literature on the direct synthesis of a bisamidine from a perfluoroalkanedinitrile that would mirror two this compound units is not abundant, the general principle of nucleophilic addition of amines to nitriles is a well-established method for amidine synthesis. mdpi.com The reaction of perfluorosebacodinitrile with an amine, for instance, would be expected to yield a bisamidine with two perfluorobutyl chains flanking the amidine functionalities.

A proposed reaction for the formation of a bisamidine derivative from a perfluorinated dinitrile is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Perfluorosebacodinitrile (NC-(CF2)8-CN) | Ammonia (B1221849) (NH3) | Lewis Acid (e.g., AlCl3) | Perfluorosebacobis(amidine) |

| Perfluoroadiponitrile (NC-(CF2)4-CN) | Methylamine (CH3NH2) | Copper Salt | N,N'-Dimethylperfluoroadipobis(amidine) |

This table presents hypothetical reaction schemes based on general principles of amidine synthesis.

The formation of such bisamidines creates opportunities for developing ligands for metal coordination and building blocks for supramolecular assemblies. The perfluoroalkyl segments can induce specific packing effects and solubility properties, for example, in fluorous solvents.

The amidine functionality is a versatile handle for the construction of more complex molecules. The development of new chemo-, regio-, and stereoselective reactions is a cornerstone of modern organic synthesis. researchgate.net The inherent reactivity of the amidine group in this compound can be harnessed to build intricate molecular architectures. For instance, the nucleophilic nitrogen atoms of the amidine can participate in Michael additions to electron-deficient alkenes or in cycloaddition reactions. nih.govbeilstein-journals.org

The strategic placement of the perfluoroheptyl group can influence the stereochemical outcome of reactions at or near the amidine core. ethz.ch The bulky and electronically distinct nature of the perfluoroalkyl chain can direct the approach of reagents, leading to high levels of stereocontrol. This is a key principle in asymmetric synthesis, where a chiral auxiliary or catalyst directs the formation of a specific enantiomer or diastereomer. ethz.ch While specific examples involving this compound are not extensively documented, the principles of stereoselective synthesis suggest that chiral derivatives of this compound could be valuable in creating complex, non-racemic molecules. nih.gov

Reactions with Perfluorodinitriles for Bisamidine Formation

Exploration of Other Functionalized this compound Derivatives

The properties and reactivity of this compound can be further tuned by introducing functional groups at the amidine nitrogen centers or by modifying the perfluoroalkyl chain.

The nitrogen atoms of the amidine group are nucleophilic and can be readily functionalized. nih.gov This allows for the synthesis of a wide array of N-substituted this compound derivatives. Common functionalization strategies include alkylation, acylation, and sulfonylation. These modifications can alter the steric and electronic properties of the amidine, thereby influencing its basicity, nucleophilicity, and coordinating ability. For example, the introduction of bulky substituents on the nitrogen atoms can create sterically hindered bases or ligands. The functionalization of nitrogen-containing compounds is a well-established field, and these methods can be applied to this compound. oaepublish.comrsc.orgnih.gov

Table of Potential N-Functionalized this compound Derivatives:

| Functional Group | Reagent | Potential Application |

| Methyl | Methyl iodide | Altered basicity and nucleophilicity |

| Acetyl | Acetic anhydride | Increased stability, precursor for further reactions |

| Phenyl | Phenylboronic acid (Chan-Lam coupling) | Introduction of aromatic moiety for π-stacking interactions |

| Tosyl | Tosyl chloride | Protection of the amidine, altered reactivity |

The perfluoroheptyl chain (C7F15) is generally considered to be chemically inert. However, the length of the perfluoroalkyl chain can have a significant impact on the physical properties of the molecule, such as its solubility and lipophilicity. mst.dknih.gov While direct functionalization of the perfluoroalkyl chain is challenging, synthetic strategies can start from shorter perfluoroalkyl precursors that already contain a functional group. For instance, a shorter perfluoroalkyl iodide could be used in a chain extension reaction before the introduction of the amidine functionality.

The electronic influence of the perfluoroalkyl chain on the amidine group is primarily inductive. A longer chain will have a slightly stronger electron-withdrawing effect compared to a shorter one, which can subtly tune the pKa of the amidine. The physical properties imparted by the perfluoroalkyl chain, such as its tendency to form fluorous phases, can be exploited in catalyst design and separation processes. nih.gov

Functionalization at Amidine Nitrogen Centers

Structure-Reactivity Correlations and Design Principles for New Amidine-Based Reagents

The design of new reagents based on the this compound scaffold is guided by understanding the relationship between its structure and reactivity. mdpi.com The strong electron-withdrawing effect of the perfluoroheptyl group reduces the basicity and nucleophilicity of the amidine functionality compared to its non-fluorinated counterparts. This electronic modulation is a key design element.

The development of amidine-based catalysts has shown that the steric and electronic properties of the amidine can be fine-tuned to achieve high efficiency and selectivity in various organic transformations. sigmaaldrich.com For this compound-based reagents, the perfluoroalkyl chain would play a crucial role in catalyst recovery through fluorous-phase separation techniques.

Computational studies can provide valuable insights into the structure-reactivity relationships of these compounds. mdpi.comnih.gov By modeling the electronic properties and reaction pathways, it is possible to predict the reactivity of new derivatives and to design catalysts with specific properties. The interplay between the electron-withdrawing perfluoroalkyl chain and the functional groups on the amidine nitrogen atoms allows for a high degree of tunability, making this compound a promising platform for the development of new reagents and catalysts. nih.govchemrxiv.org

Role of Perfluoroheptanamidine in Advanced Materials Chemistry

Chemical Principles of Perfluoroelastomer Cross-linking

Perfluoroelastomers (FFKM) are a class of synthetic rubbers that offer the highest level of thermal and chemical resistance among all elastomers. google.com Their polymer backbone is fully fluorinated, which provides inherent stability. To transform the raw, gummy polymer into a useful, elastic material, it must be cross-linked, or vulcanized. This process creates a three-dimensional polymer network. google.com The cross-linking of perfluoroelastomers is often achieved by incorporating a small amount of a functional monomer, known as a cure-site monomer (CSM), into the polymer chain during polymerization. 20.210.105

A common strategy for curing perfluoroelastomers involves the use of nitrile-containing cure-site monomers. google.com The nitrile (–C≡N) groups distributed along the polymer chains serve as reactive sites for the cross-linking agent. Perfluoroheptanamidine is designed to react with these nitrile groups. The proposed mechanism involves the cyclotrimerization of the nitrile groups to form a highly stable triazine ring. The amidine group, being a strong base and highly nucleophilic, catalyzes or directly participates in this reaction, linking three separate polymer chains together and forming a robust network junction. google.comacs.org The perfluoroheptyl chain of the amidine ensures its solubility and compatibility within the perfluorinated polymer matrix during the curing process.

The amidine functionality is critical for controlling the architecture of the final polymer network. The structure and reactivity of the amidine-based curing agent directly influence the cross-link density and uniformity of the network.

Cross-link Density: The concentration of this compound relative to the nitrile cure sites determines the number of cross-links formed. A higher concentration leads to a higher cross-link density, resulting in a harder material with a lower compression set but potentially reduced flexibility.

Network Uniformity: The reactivity of the amidine group allows for controlled curing kinetics. This control helps in forming a homogeneous network structure, which is crucial for achieving predictable and consistent material properties.

Stimulus-Response: The amidine group is known to be a stimulus-responsive building block. nih.gov While the primary application in perfluoroelastomers is the formation of stable covalent bonds, the inherent chemical nature of the amidine linkage can be exploited in designing "smart" materials that respond to external stimuli like CO2 or changes in pH, although this is more common in other polymer systems. nih.govmcmaster.ca

The ability to manipulate these factors allows for the precise tailoring of the final material's mechanical and chemical properties to meet the demands of specific applications.

Chemical Interactions with Perfluorinated Curesite Monomers

Design Considerations for Amidine-Based Curing Systems in High-Performance Fluoropolymers

The design of an effective curing system based on this compound for high-performance fluoropolymers requires careful consideration of several factors to optimize the final properties of the vulcanizate.

Curing Temperature and Time: The cyclotrimerization of nitrile groups is a thermally activated process. The cure temperature must be high enough to initiate the reaction at a reasonable rate but not so high as to cause polymer degradation. google.com The optimal cure cycle (temperature and time) is determined through empirical studies to ensure a complete cure and development of desired properties.

Compound Formulation: In addition to the polymer and the curing agent, perfluoroelastomer compounds often include other ingredients. ftorpolymer.ru

Fillers: Carbon black or mineral fillers like silica (B1680970) are often added to reinforce the elastomer, improve mechanical properties, and reduce cost. The type and loading of the filler must be compatible with the amidine cure system. ftorpolymer.ru

Processing Aids: These may be required to improve the flow and processability of the highly viscous fluoropolymer compound during mixing and molding.

Polymer Grade Selection: Different grades of nitrile-containing perfluoroelastomers (FFKM) are available with varying amounts of cure-site monomer and different molecular weights. The choice of polymer grade will affect the cure behavior and the final properties of the cross-linked material. google.com

Environmental Factors: The amidine group can be susceptible to hydrolysis under certain conditions. acs.org Therefore, the presence of moisture during compounding and storage, and the service environment of the final part, must be considered. While the resulting triazine ring in the cured elastomer is very stable, process control is essential.

Below is a table summarizing key design considerations:

| Design Factor | Consideration | Impact on Final Properties |

| Curing Agent Concentration | Stoichiometry relative to nitrile cure sites | Affects cross-link density, hardness, compression set, and tensile strength. |

| Temperature and Time | Must be optimized for the specific polymer and curing agent | Controls the rate and extent of the cross-linking reaction, preventing under-cure or degradation. |

| Filler Type and Loading | Reinforcing (e.g., carbon black) or non-reinforcing | Influences hardness, tensile strength, tear resistance, and cost. |

| Polymer (FFKM) Grade | Cure-site monomer content, molecular weight | Determines baseline properties and reactivity of the system. |

| Processing Conditions | Mixing procedure, molding technique, post-curing | Ensures homogeneity of the compound and complete development of the network. |

Advanced Polymer Applications and Chemical Functionalization for Specific Material Responses

The use of amidine functionality extends beyond the cross-linking of perfluoroelastomers into the broader field of advanced functional polymers. uclouvain.be The precise chemical functionalization of polymers—introducing specific chemical groups to achieve desired behaviors—is a cornerstone of modern materials science. rsc.orgnih.gov

Amidine-containing polymers have been developed for a variety of advanced applications by leveraging the unique reactivity of the amidine group:

CO2-Capture and Switchable Materials: Amidine groups can reversibly react with carbon dioxide (CO2), often in the presence of water. nih.gov This property is being explored for creating "switchable" polymers whose properties, such as solubility or hydrophilicity, can be changed by bubbling CO2 through the solution and reversed by purging with an inert gas or by gentle heating. acs.org

Sensing Applications: Polymers functionalized with amidine groups can be designed as chemical sensors. For example, cholesteric polymer networks incorporating amidine groups have been shown to change color in response to acidic vapors, enabling their use in sensing food spoilage. researchgate.net

Biomedical Applications: The ability to functionalize polymer surfaces is critical in the biomedical field. mdpi.com While not specific to this compound, the principles of polymer functionalization can be applied to create biocompatible surfaces, drug delivery systems, and tissue engineering scaffolds. nih.gov

Surface Modification: Attaching functional groups to a polymer chain can dramatically alter its surface properties. End-functionalization techniques allow for the creation of polymers with reactive groups at the chain ends, which can then be used to graft the polymer onto surfaces or to create block copolymers with unique self-assembly behaviors. rsc.orgasiaresearchnews.com

These applications highlight the versatility of the amidine group as a tool for creating sophisticated materials with tailored, responsive, and functional properties for high-technology sectors. uclouvain.be

Theoretical and Computational Investigations of Perfluoroheptanamidine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For perfluoroheptanamidine, these studies would elucidate the effects of the highly electronegative fluorine atoms on the amidine functional group, governing its structure, stability, and reactivity.

Analysis of Electronic Density Distribution and Frontier Molecular Orbitals

The electronic density distribution in this compound is significantly influenced by the perfluoroheptyl chain. The strong electron-withdrawing nature of the fluorine atoms polarizes the carbon backbone, which in turn affects the electron density of the amidine group. This polarization is crucial in determining the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. In the case of this compound, the HOMO would likely be localized on the amidine group's nitrogen atoms, specifically the lone pairs, while the LUMO would be distributed along the C=N bond and the perfluorinated chain. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and a Non-fluorinated Analogue

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Heptanamidine | -6.5 | 2.0 | 8.5 |

| This compound | -8.0 | -1.5 | 6.5 |

| Note: These are illustrative values to demonstrate the expected trends due to fluorination and are not based on direct experimental or computational results for this compound. |

Prediction of Acid-Base Properties and Intermolecular Interactions

The basicity of the amidine group in this compound is expected to be significantly reduced compared to its non-fluorinated counterpart. The inductive effect of the perfluoroheptyl chain withdraws electron density from the nitrogen atoms, making their lone pairs less available for protonation. Computational methods can predict the proton affinity and pKa values, providing a quantitative measure of this effect.

Intermolecular interactions are critical for understanding the condensed-phase behavior of this compound. These interactions would include dipole-dipole forces, given the molecule's polarity, and hydrogen bonding, particularly in the presence of suitable donor or acceptor molecules. Quantum chemical calculations can model these interactions, providing insights into dimerization energies and the formation of larger aggregates. Current time information in Bangalore, IN.researchgate.netresearchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound.

Characterization of Transition States and Reaction Energetics

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics. For instance, in the synthesis of this compound from a perfluoronitrile, the reaction pathway, including any intermediates and transition states, could be computationally characterized.

Ab Initio and Density Functional Theory (DFT) Studies of this compound Formation and Subsequent Reactions

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum mechanical methods used in computational chemistry. DFT, in particular, offers a good balance between accuracy and computational cost for systems of this size.

DFT studies on related perfluorinated amidine-carboxylate copper(II) complexes have demonstrated the utility of these methods in optimizing molecular geometries and understanding electronic structures. mdpi.com Similar studies on this compound could elucidate its formation mechanism, for example, from the reaction of perfluoroheptanenitrile (B1586472) with ammonia (B1221849).

Furthermore, the thermal condensation of perfluoroalkylamidines to form 2,4,6-tris(perfluoroalkyl)-1,3,5-triazines is a known reaction. researchgate.net Computational studies could model the mechanism of this cyclotrimerization, likely proceeding through N'-(perfluoroacylimidoyl)perfluoroalkylimidine intermediates. dtic.mildtic.mil These calculations would provide valuable information on the reaction's feasibility and the stability of the resulting triazine ring.

Molecular Dynamics and Simulation of Interactions within Polymer Matrices

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound when incorporated into a polymer matrix. acs.org Such composites are relevant in the development of advanced materials like fluoroelastomers. pageplace.de

MD simulations model the movement of atoms and molecules over time, based on a classical force field. These simulations can predict how this compound molecules would distribute and orient themselves within a polymer, and how they would affect the polymer's bulk properties. For example, simulations could explore the interactions between the perfluoroheptyl chains and the polymer backbone, which could be driven by fluorophilic interactions. researchgate.net

Studies on the diffusion of fluorinated small molecules in polymer layers have shown that both molecular size and specific interactions play a crucial role. researchgate.net Similar simulations for this compound could predict its mobility within a given polymer, which is important for understanding curing processes and the long-term stability of the material.

Intermolecular Interactions with Perfluorinated Polymer Chains

The interactions between a cross-linking agent and polymer chains are fundamental to the properties of the resulting material. In the case of this compound and perfluorinated polymers, these interactions are complex, involving a combination of electrostatic and hydrophobic forces. acs.orgmdpi.com Molecular dynamics simulations can be employed to model the behavior of this compound molecules in the presence of perfluorinated polymer chains, such as polytetrafluoroethylene (PTFE). bohrium.comreach-clp-biozid-helpdesk.de These simulations can reveal how the amidine group, with its potential for hydrogen bonding and strong dipole moment, interacts with the highly fluorinated, and thus electron-poor, polymer backbone.

Table 1: Simulated Intermolecular Interaction Energies between this compound and a Perfluorinated Polymer Chain Segment

| Interaction Type | Functional Group (this compound) | Functional Group (Polymer) | Calculated Interaction Energy (kJ/mol) |

| Fluorophilic | Perfluoroheptyl chain | Perfluoroalkyl chain | -25.8 |

| Dipole-Dipole | Amidine group | C-F bonds | +12.3 |

| van der Waals | Entire Molecule | Entire Segment | -15.5 |

Note: The data in this table is illustrative and derived from general principles of molecular interactions for similar fluorinated compounds, as specific experimental or computational studies on this compound were not available in the public domain at the time of this writing. The negative values indicate attractive forces, while positive values indicate repulsive forces.

Predictive Modeling for Optimized Cross-linking Efficiency

Predictive modeling is a key application of computational chemistry in materials science, enabling the optimization of processes like polymer cross-linking. nih.gov The efficiency of a cross-linker like this compound depends on several factors, including its reactivity, diffusion within the polymer matrix, and the stability of the resulting cross-links. Computational models can be developed to predict how modifications to the molecular structure of the amidine or the polymer, as well as changes in reaction conditions, will affect the cross-linking efficiency. regensight.comnih.gov

For instance, DFT calculations can be used to model the reaction mechanism of the cross-linking process. This can help in identifying the rate-determining steps and the activation energies involved. By understanding the electronic structure of the transition states, it is possible to predict how substituents on the amidine or the polymer might alter the reaction rate. acs.org

Molecular dynamics simulations can further be used to study the diffusion of this compound molecules within the bulk of a perfluorinated polymer. bohrium.com The diffusion coefficient, which can be calculated from these simulations, is a critical parameter for ensuring a uniform distribution of cross-links. The simulations can also be used to predict the mechanical properties of the cross-linked polymer network, providing a virtual laboratory to test different cross-linking densities and their effect on material strength and elasticity. nih.gov

Table 2: Predicted Cross-linking Efficiency Parameters for this compound in a Perfluorinated Polymer Matrix

| Parameter | Predicted Value | Computational Method |

| Activation Energy for Cross-linking | 85 kJ/mol | Density Functional Theory (DFT) |

| Diffusion Coefficient at 150°C | 2.5 x 10⁻⁸ cm²/s | Molecular Dynamics (MD) |

| Young's Modulus of Cross-linked Polymer | 1.2 GPa | Coarse-Grained MD |

Note: The data in this table is hypothetical and based on typical values for similar cross-linking systems. It serves to illustrate the types of parameters that can be obtained from predictive modeling, as specific data for this compound was not available.

Advanced Analytical Methodologies for Perfluoroheptanamidine Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of Perfluoroheptanamidine and its derivatives. These techniques provide detailed information on the compound's functional groups, connectivity, and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated organic molecules. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are of high importance.

Fluorine-19 (¹⁹F) NMR is particularly crucial due to the high abundance of fluorine in the molecule. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in strong NMR signals and a wide chemical shift range, which minimizes signal overlap. acgpubs.org This technique is highly sensitive to the electronic environment of each fluorine atom, providing distinct signals for the different fluoromethylene (-CF₂-) groups and the terminal trifluoromethyl (-CF₃) group in the perfluoroheptyl chain. acgpubs.org The chemical shifts and coupling constants (J-coupling) between neighboring fluorine atoms and between fluorine and hydrogen atoms in the amidine group can definitively confirm the structure of the perfluoroalkyl chain and its attachment to the amidine functional group. While specific ¹⁹F NMR data for this compound is not publicly available, patents describing perfluoroalkyl amidines confirm that their composition is determined using ¹⁹F NMR analysis. google.com

Proton (¹H) NMR spectroscopy is used to identify the protons of the amidine group (-C(=NH)NH₂). The chemical shifts and integration of these signals provide direct evidence for the presence of the amidine functionality.

| NMR Technique | Application for this compound | Typical Information Obtained |

| ¹⁹F NMR | Structural confirmation of the perfluoroheptyl chain. | Chemical shifts for -CF₃ and -CF₂- groups, F-F coupling constants. |

| ¹H NMR | Identification of the amidine functional group. | Chemical shifts and integration of N-H protons. |

| ¹³C NMR | Carbon backbone characterization. | Chemical shifts of carbonyl and perfluorinated carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of molecular connectivity. | Correlation between ¹H, ¹³C, and ¹⁹F nuclei. |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in this compound. These two methods are complementary, providing a more complete vibrational analysis of the molecule. kisti.re.kr

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. elementalmicroanalysis.com Key functional groups have characteristic absorption frequencies. For this compound, FT-IR can be used to identify the N-H stretching vibrations of the primary and secondary amine groups in the amidine functionality, which typically appear in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the imine group in the amidine is expected to show a strong absorption band in the 1600-1690 cm⁻¹ region. Strong C-F stretching vibrations will be prominent in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. kisti.re.kr It is particularly sensitive to non-polar bonds and symmetric vibrations. kisti.re.kr Therefore, it is an excellent technique for analyzing the C-C and C-F bonds within the perfluoroalkyl backbone. The C=N double bond of the amidine group would also be Raman active.

| Vibrational Mode | Expected FT-IR Active Region (cm⁻¹) | Expected Raman Active Region (cm⁻¹) |

| N-H Stretch | 3100-3500 (broad) | Weak or inactive |

| C=N Stretch | 1600-1690 (strong) | 1600-1690 (strong) |

| C-F Stretch | 1000-1400 (very strong) | 1000-1400 (moderate) |

| C-C Stretch | Fingerprint region | Strong |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and its derivatives with high accuracy. slideshare.net By providing a precise mass measurement, HRMS can confirm the molecular formula of the compound, which is essential for its unambiguous identification.

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of the molecule by fragmenting the parent ion and analyzing the resulting fragment ions. slideshare.net For this compound, MS/MS experiments would likely show the characteristic loss of small neutral molecules and radicals from the perfluoroalkyl chain, such as CF₃, C₂F₅, etc. kisti.re.kr The fragmentation pattern of the amidine group would also provide structural confirmation. This technique is particularly valuable for identifying unknown derivatives or degradation products of this compound in complex mixtures.

A Russian patent reports a UV absorption maximum at 212 nm, which is characteristic of the amidine group. google.com

Chromatographic Separations and Purification Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or environmental samples.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many PFAS. researchgate.net For this compound, reversed-phase HPLC would be the method of choice.

Method Development Considerations:

Stationary Phase: A C18 or C8 column is typically used for the separation of perfluoroalkyl substances. researchgate.net

Mobile Phase: A mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed. researchgate.net The addition of a small amount of an acid, such as formic acid or acetic acid, can improve peak shape and resolution for amine-containing compounds like amidines.

Detection: A Diode Array Detector (DAD) or a UV detector can be used for quantification, with the detection wavelength set to the absorption maximum of the amidine group (around 212 nm). google.com For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the preferred approach for PFAS analysis. researchgate.net

| HPLC Parameter | Typical Conditions for Perfluoroalkyl Amidine Analysis |

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with acidic modifier |

| Flow Rate | 0.2-1.0 mL/min |

| Detector | UV/DAD (e.g., at 212 nm) or Mass Spectrometry (MS/MS) |

Gas Chromatography (GC) for Volatile Intermediates and Purity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. rsc.org While this compound itself may have limited volatility, GC can be employed for the analysis of volatile intermediates in its synthesis pathway, such as perfluoroheptanenitrile (B1586472). It can also be used for purity assessment if the compound is sufficiently thermally stable or can be derivatized to a more volatile form.

GC-MS (Gas Chromatography-Mass Spectrometry) is a particularly powerful combination, providing both separation and structural identification of the eluted compounds. rsc.org This technique has been successfully used for the analysis of various PFAS, including fluorotelomer alcohols and some perfluoroalkyl amides. google.com

Typical GC Parameters for Volatile Fluorinated Compounds:

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

Carrier Gas: Helium or hydrogen is used as the carrier gas.

Injection: Split/splitless injection is commonly used.

Detector: A Flame Ionization Detector (FID) can be used for general-purpose analysis, while a Mass Spectrometer (MS) provides definitive identification.

Future Research Trajectories and Interdisciplinary Perspectives

Integration with Advanced Organic Chemistry Syntheses and Methodologies

The unique properties imparted by fluorine atoms, such as enhanced thermal stability and chemical resistance, make organofluorine compounds valuable building blocks for complex chemical systems. nih.gov Future research on Perfluoroheptanamidine will likely focus on its role as a versatile synthetic intermediate for creating more complex fluorinated molecules, a trend seen with other fluorinated compounds like α-trifluoromethylstyrenes. rsc.org Advanced organic synthesis will be crucial for moving beyond the basic structure of this compound to develop sophisticated derivatives.

Key research directions include:

Novel Polymer Architectures: There is a growing interest in developing new synthetic methods for stable organic radical polymers (ORPs) with controlled chemical compositions. rsc.org Methodologies from advanced polymer synthesis could be adapted to incorporate the this compound moiety into novel polymer backbones, creating materials with tailored electronic or physical properties.

Complex Molecular Scaffolds: The reactivity of the amidine group can be harnessed for further functionalization. Advanced synthetic organic chemistry techniques, such as C-H functionalization or cross-coupling reactions, could be employed to attach complex side chains or build intricate three-dimensional molecular scaffolds. sigmaaldrich.com These new, larger molecules could be investigated for applications in pharmaceuticals and agrochemicals, where fluorination is known to enhance bioactivity and stability. nih.gov

Catalytic Systems: Research into novel catalytic systems, including organocatalysis and transition metal catalysis, will be essential. synthesis-workshop.com Developing selective and efficient catalytic methods to synthesize this compound derivatives will be a primary focus, aiming to control stereochemistry and regioselectivity, which is critical for creating molecules with specific biological or material functions.

Exploration of this compound in Emerging Areas of Materials Science Beyond Elastomers

While perfluorinated compounds have been used to create elastomers with low glass transition temperatures and high stability for specialized applications, the potential of this compound extends far beyond this class of materials. nih.gov The unique combination of a long perfluoroalkyl chain and a reactive amidine functional group makes it a promising candidate as a building block for a new generation of smart and high-performance materials. mdpi.com

Future exploration in materials science will likely target:

Electroactive and Smart Polymers: Certain fluorinated polymers exhibit piezoelectric, pyroelectric, and ferroelectric properties. mdpi.com By incorporating this compound into polymer structures, researchers could develop new smart materials that respond to external stimuli like electric fields, temperature, or pH. mdpi.com Such materials could find applications in sensors, actuators, and biomedical devices. mdpi.com

High-Performance Films and Coatings: The hydrophobicity and chemical resistance imparted by the perfluoroheptyl chain could be leveraged to create advanced coatings. nih.gov Research could focus on polymerizing or grafting this compound onto surfaces to produce ultra-hydrophobic, anti-fouling, or chemically inert films for electronics, aerospace, or medical implants.

Advanced Membranes: Fluoropolymers are used in creating specialized membranes for filtration and separation processes. The defined structure of this compound could be used to construct membranes with precisely controlled pore sizes and surface properties, potentially for gas separation or selective ion transport, an area of interest for energy applications like fuel cells.

| Potential Material Application | Role of this compound Moiety | Target Properties | Potential End-Use |

| Piezoelectric Sensors | Monomer in an electroactive polymer | Mechanical-to-electrical energy conversion, high thermal stability | Medical diagnostics, structural health monitoring |

| Anti-Fouling Coatings | Surface grafting agent or coating component | Ultra-low surface energy, chemical inertness, hydrophobicity | Marine vessels, medical implants |

| Gas Separation Membranes | Pore-forming and functional component | Selective gas permeability, thermal and chemical resistance | Carbon capture, hydrogen purification |

| Dielectric Films | Primary component of a fluoropolymer film | High dielectric strength, low dielectric loss, thermal stability | High-frequency electronics, capacitors |

Synergistic Approaches with Green Chemistry and Sustainable Manufacturing Principles

The production of fluorochemicals has traditionally relied on energy-intensive processes using hazardous reagents like hydrogen fluoride (B91410). agchemigroup.eunumberanalytics.com A major future research trajectory for this compound involves developing manufacturing processes aligned with the principles of green and sustainable chemistry. elchemy.com The goal is to minimize environmental impact, reduce waste, and improve safety and efficiency. numberanalytics.com

Key areas for sustainable innovation include:

Alternative Fluorine Sources: Research is moving towards avoiding hazardous reagents. uva.nl One promising avenue is the use of safer, solid fluorine sources like caesium fluoride in flow chemistry systems, which could be adapted for the synthesis of this compound. uva.nl Another innovative approach involves using oxalic acid to extract fluorine from fluorspar under mild, room-temperature conditions, which could fundamentally change the fluorochemical supply chain. agchemigroup.eu

Waste Reduction and Circular Economy: Green chemistry emphasizes waste prevention and atom economy. fatfinger.ionih.gov Future syntheses will be evaluated using metrics like Process Mass Intensity (PMI), which quantifies the waste generated per kilogram of product. acs.org Furthermore, principles of a circular economy are being applied to fluorine chemistry, with research focused on recovering fluorine from waste per- and polyfluoroalkyl substances (PFAS) to be reused as a feedstock, reducing the need for mining fluorspar. bioengineer.orgspecialchem.com

Energy Efficiency and Greener Solvents: Shifting away from high-temperature reactions to methods that operate under milder conditions, such as photocatalysis, can significantly reduce energy consumption. specialchem.com The use of green solvents, such as supercritical CO2 or bio-based solvents, instead of traditional hazardous organic solvents, is another critical area of research that can make the production of this compound more sustainable. elchemy.com

| Sustainability Metric | Traditional Fluorination Approach | Green Chemistry Goal for this compound Synthesis |

| Fluorine Source | Anhydrous Hydrogen Fluoride (highly toxic, corrosive) numberanalytics.com | Solid fluoride salts (e.g., CsF) or direct extraction from fluorspar agchemigroup.euuva.nl |

| Energy Consumption | High temperatures (>200°C) often required agchemigroup.eu | Room-temperature or photocatalytic reactions agchemigroup.euspecialchem.com |

| Solvents | Halogenated or petroleum-based solvents | Supercritical fluids (e.g., CO2), water, or bio-based solvents elchemy.com |

| Process Mass Intensity (PMI) | High (significant waste generation) | Low (approaching ideal atom economy) acs.org |

| Lifecycle | Linear (raw material to product to waste) | Circular (incorporating recycled fluorine feedstocks) bioengineer.org |

Application of Machine Learning and Artificial Intelligence in this compound Research and Design

Future research will leverage AI and ML in several key ways:

De Novo Molecular Design: Generative AI models can explore the immense chemical space to design novel molecules with desired properties. sigmaaldrich.comnih.gov Researchers could use these tools to generate new derivatives of this compound, optimizing them for specific targets, such as binding affinity to a biological receptor or possessing specific optoelectronic properties. nih.gov These AI-driven platforms can rapidly identify promising candidates that are both synthetically viable and effective. acs.org

Property Prediction and Optimization: ML models can be trained to predict the quantum chemical, physical, and biological properties of molecules with high accuracy, bypassing time-consuming conventional calculations. technologynetworks.com This would allow for the rapid screening of virtual libraries of this compound derivatives to identify candidates with optimal stability, reactivity, or material performance characteristics.

Synthesis Planning and Reaction Optimization: AI platforms can assist chemists by designing the most efficient synthetic routes to a target molecule. sigmaaldrich.com These tools can analyze vast reaction databases to suggest optimal reagents, catalysts, and reaction conditions, accelerating the development of sustainable and high-yield manufacturing processes for this compound and its derivatives. sigmaaldrich.com This integration of AI not only speeds up discovery but also aligns with green chemistry principles by identifying more efficient and less wasteful synthetic pathways.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Perfluoroheptanamidine in laboratory settings?

- Methodology : Synthesis typically involves fluorination reactions under inert conditions, followed by purification via column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity. Ensure reproducibility by documenting reaction parameters (e.g., temperature, solvent ratios) and adhering to standardized reporting guidelines for spectral data .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitivity. Calibration curves using certified reference materials should be constructed, with limits of detection (LOD) and quantification (LOQ) validated through triplicate analyses. Include blank samples to account for matrix interference .

Q. What preliminary toxicological assessments are essential for this compound in in vitro models?

- Methodology : Conduct cell viability assays (e.g., MTT or ATP-based assays) using relevant cell lines (e.g., hepatic or renal cells). Dose-response curves should span at least five concentrations, with IC50 values calculated using nonlinear regression. Include positive controls (e.g., known cytotoxins) and validate results with replicate experiments (n ≥ 3) .

Advanced Research Questions

Q. How can experimental designs resolve discrepancies in reported bioaccumulation factors (BAFs) for this compound across aquatic species?

- Methodology : Employ controlled mesocosm studies to standardize variables (e.g., temperature, pH, trophic interactions). Use stable isotope labeling to track compound uptake and depuration kinetics. Apply meta-analysis techniques to compare existing data, identifying outliers through funnel plots or sensitivity analyses. Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses .

Q. What computational approaches best predict this compound’s interaction with mammalian cellular receptors?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model ligand-receptor binding affinities. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance). Define force fields and solvent models explicitly in computational workflows, and report statistical confidence intervals for docking scores .

Q. How should researchers address conflicting data on this compound’s hydrolytic stability under varying pH conditions?

- Methodology : Conduct kinetic studies under controlled pH buffers (e.g., pH 2–12) with periodic sampling. Use HPLC to quantify degradation products and calculate rate constants (k). Apply Arrhenius equations to extrapolate stability at environmental temperatures. Report uncertainties via error propagation analysis and adhere to significant figure conventions based on instrument precision .

Guidelines for Data Presentation

- Tables : Include raw data in appendices and processed data (e.g., means ± SD) in the main text. Use footnotes to define abbreviations and statistical methods (e.g., ANOVA with post-hoc tests) .

- Figures : Label axes with units and error bars (e.g., 95% confidence intervals). For spectral data, annotate key peaks and reference standards .

Avoiding Common Pitfalls

- Ensure research questions are neither overly broad nor narrow by using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .

- Report numerical data to reflect instrumental precision (e.g., avoid excessive decimal places) and explicitly state statistical significance thresholds (e.g., p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.